molecular formula C27H33N3O3 B12798649 Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (salt) CAS No. 82171-32-2

Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (salt)

Katalognummer: B12798649
CAS-Nummer: 82171-32-2
Molekulargewicht: 447.6 g/mol
InChI-Schlüssel: ANVPULAILYRPQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (salt) is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (salt) involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include dimethylamine, hydroxyethylamine, and cyclohexadiene derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (salt) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pH levels, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (salt) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (salt) involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (salt) can be compared with other similar compounds, such as:

The uniqueness of Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (salt) lies in its specific structural features and the range of biological activities it exhibits.

Eigenschaften

CAS-Nummer

82171-32-2

Molekularformel

C27H33N3O3

Molekulargewicht

447.6 g/mol

IUPAC-Name

[4-[[4-(dimethylamino)phenyl]-[4-(2-hydroxyethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate

InChI

InChI=1S/C25H29N3O.C2H4O2/c1-27(2)23-13-7-20(8-14-23)25(21-9-15-24(16-10-21)28(3)4)19-5-11-22(12-6-19)26-17-18-29;1-2(3)4/h5-16,29H,17-18H2,1-4H3;1H3,(H,3,4)

InChI-Schlüssel

ANVPULAILYRPQG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)[O-].CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.